molecular formula C33H49N5O9 B1674264 3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid CAS No. 95500-67-7

3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid

Cat. No.: B1674264
CAS No.: 95500-67-7
M. Wt: 659.8 g/mol
InChI Key: MJJMPRRKYVKTAO-BVXNIFABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the desired stereochemistry and functional groups present in the compound.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential drug candidate or therapeutic agent.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its molecular targets and pathways involved. This may include interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups or stereochemistry. Examples may include:

  • Peptides and peptidomimetics.
  • Small molecule inhibitors.
  • Natural products with similar structural motifs.

Uniqueness

The uniqueness of the compound may lie in its specific combination of functional groups, stereochemistry, and potential biological activity. This may make it a valuable tool for scientific research or a promising candidate for drug development.

Properties

CAS No.

95500-67-7

Molecular Formula

C33H49N5O9

Molecular Weight

659.8 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H49N5O9/c1-21(2)26(19-39)38-18-10-14-25(38)31(44)37-32(45)29(22(3)4)36-30(43)24(35-27(40)15-16-28(41)42)13-8-9-17-34-33(46)47-20-23-11-6-5-7-12-23/h5-7,11-12,19,21-22,24-26,29H,8-10,13-18,20H2,1-4H3,(H,34,46)(H,35,40)(H,36,43)(H,41,42)(H,37,44,45)/t24-,25-,26+,29-/m0/s1

InChI Key

MJJMPRRKYVKTAO-BVXNIFABSA-N

Isomeric SMILES

CC(C)[C@@H](C=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O

SMILES

CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICI 186756
ICI-186756
N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid
Reactant of Route 2
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid
Reactant of Route 3
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid
Reactant of Route 4
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid

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